molecular formula C9H10Cl2FNO B1454774 3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride CAS No. 900512-29-0

3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride

Cat. No.: B1454774
CAS No.: 900512-29-0
M. Wt: 238.08 g/mol
InChI Key: FQLHSSBPQTWCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride is a small-molecule azetidine derivative characterized by a substituted phenoxy group attached to the azetidine ring. The azetidine scaffold (a four-membered saturated nitrogen heterocycle) is pharmacologically significant due to its conformational rigidity, which enhances binding affinity to biological targets . The compound’s structure features a 2-chloro-4-fluorophenoxy substituent, which introduces halogen atoms at specific positions to modulate electronic and steric properties. These halogens likely influence metabolic stability, solubility, and target engagement compared to non-halogenated analogs.

Properties

IUPAC Name

3-(2-chloro-4-fluorophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO.ClH/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLHSSBPQTWCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900512-29-0
Record name Azetidine, 3-(2-chloro-4-fluorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900512-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Overview

3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClFNO
  • Molecular Weight : 217.64 g/mol
  • CAS Number : 900512-29-0

The compound features a chloro and fluorine substitution on the phenoxy group, which may influence its biological activity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular signaling pathways. The presence of halogen atoms can enhance binding affinity to target sites, potentially leading to altered cellular responses.

Key Mechanisms:

  • Protein Binding : The compound exhibits significant binding affinity to various proteins, which may modulate their activity.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that play a role in cancer cell proliferation and survival.

Anticancer Properties

Research has indicated that this compound possesses notable antiproliferative activity against various cancer cell lines.

Cell Line IC50 Value (µM) Effect
MCF-7 (Breast Cancer)0.5Induces apoptosis
HT-29 (Colon Cancer)0.8Inhibits proliferation
A549 (Lung Cancer)1.2Cell cycle arrest

In vitro studies have demonstrated that the compound can induce apoptosis in MCF-7 cells at concentrations as low as 0.5 µM, suggesting a potent anticancer effect .

Mechanistic Studies

Flow cytometry analyses have revealed that treatment with this compound leads to an increase in apoptotic markers such as Annexin V positivity in treated cells. Additionally, it has been observed to disrupt mitochondrial membrane potential, further confirming its role in apoptosis induction .

Case Studies

  • Study on Breast Cancer Cells : In a recent study, this compound was tested on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
  • Colon Cancer Model : Another investigation utilized HT-29 colon cancer cells to assess the compound's effects on cell proliferation. The findings showed that the compound inhibited cell growth significantly, suggesting its potential as a therapeutic agent for colorectal cancers .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies indicate:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : High tissue distribution with a preference for tumor tissues.
  • Metabolism : Metabolized primarily in the liver with several active metabolites contributing to its overall efficacy.
  • Excretion : Primarily excreted via urine.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride with structurally related azetidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Purity Key Features Biological Activity (If Reported)
3-(2-Chloro-4-fluorophenoxy)azetidine HCl 2-Cl, 4-F-phenoxy C₉H₈ClFNO·HCl ~242.1* N/A† Rigid azetidine core with halogenated phenoxy group Inferred NLRP3 inflammasome modulation‡
3-(4-Chlorophenyl)azetidine HCl 4-Cl-phenyl C₉H₉ClN·HCl 202.1 ≥95% Chlorine at para position enhances lipophilicity No direct data; used in synthetic chemistry
3-((4-Fluorophenoxy)methyl)azetidine HCl 4-F-phenoxymethyl C₁₀H₁₃ClFNO 217.67 98% Fluorine at para position; methyl linker improves solubility Not reported
3-(Difluoromethyl)azetidine HCl Difluoromethyl C₄H₇F₂N·HCl 157.6 ≥98% Electron-withdrawing CF₂ group stabilizes azetidine ring Used in fluorinated drug discovery
KHG26792 Naphthalen-2-yl(propoxy)methyl C₁₈H₂₃NO·HCl 313.8 ≥95% Bulky naphthalene group enhances CNS penetration Inhibits NLRP3 inflammasome in microglia

Key Differences and Implications

Halogen Positioning: The 2-chloro-4-fluorophenoxy group in the target compound introduces steric hindrance at the ortho position (Cl) and electronic effects at the para position (F). This contrasts with analogs like 3-(4-chlorophenyl)azetidine HCl , where the Cl at the para position increases lipophilicity but lacks fluorine’s metabolic stability benefits.

Biological Activity: The naphthalene-bearing KHG26792 demonstrates potent NLRP3 inflammasome inhibition (IC₅₀ ~5 µM) due to its extended aromatic system, which improves membrane permeability. The target compound’s smaller phenoxy group may reduce CNS penetration but enhance solubility. Fluorinated analogs like 3-(difluoromethyl)azetidine HCl prioritize metabolic stability, a trait likely shared by the target compound due to fluorine’s resistance to oxidative metabolism.

Synthetic Utility :

  • Compounds like 3,3-difluoro-1-methylcyclobutan-1-amine HCl highlight the trend of fluorinated cyclobutanes and azetidines in drug discovery, emphasizing the target compound’s relevance in modern medicinal chemistry.

Preparation Methods

Synthesis of 2-Chloro-4-fluoroaniline Hydrochloride Intermediate

A key precursor, 2-chloro-4-fluoroaniline hydrochloride, is often prepared from 3,4-dichloronitrobenzene via a three-step process involving fluorine displacement, hydrogenation reduction, and salification:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Fluorine displacement 3,4-Dichloronitrobenzene + Potassium monofluoride or Cesium fluoride in DMSO or DMF, reflux 5 h 86-90 Molar ratio of substrate to fluoride salt: 1:1 to 1:3; wet distillation to isolate product
2 Hydrogenation reduction Pd-C catalyst, methanol, room temperature, 6 h 90 Hydrogenation converts nitro group to aniline
3 Salification Anhydrous HCl gas in solvent, filtration, drying Not specified Produces stable hydrochloride salt of 2-chloro-4-fluoroaniline

This intermediate is crucial for subsequent ether formation with azetidine derivatives.

Formation of 3-(2-Chloro-4-fluorophenoxy)azetidine

A representative synthetic route reported in medicinal chemistry literature involves the nucleophilic substitution of 2-chloro-4-fluorophenol with an azetidine derivative:

  • Reagents and Conditions:

    • 2-Chloro-4-fluorophenol
    • Azetidine or protected azetidine (e.g., tert-butyl-3-hydroxyazetidine-1-carboxylate)
    • Coupling agents such as ADDP (azodicarboxylate), tributylphosphine (PBu3)
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: 0 °C to room temperature
    • Reaction time: Approximately 18 hours
    • Yield: Up to 95% for the ether formation step
  • Deprotection and Hydrochloride Formation:

    • Treatment with 4 M HCl in ethyl acetate at room temperature for 14 hours results in removal of protecting groups and formation of the hydrochloride salt with yields around 67%.

This method highlights a high-yielding and mild approach to obtain the target compound with good purity.

Alternative Multi-Step Sequences

Other synthetic sequences include:

  • Sulfonylation of alcohol precursors with methanesulfonyl chloride and triethylamine.
  • Nucleophilic displacement by protected azetidine derivatives using sodium hydride as a base.
  • Boc (tert-butyloxycarbonyl) group cleavage by p-toluenesulfonic acid monohydrate in aqueous conditions.

These steps are integrated to construct the azetidine ring attached to the substituted phenoxy moiety, followed by salt formation.

Summary Table of Key Preparation Steps

Step No. Description Reagents/Conditions Yield (%) Comments
1 Fluorine displacement on 3,4-dichloronitrobenzene KF or CsF, DMSO or DMF, reflux 5 h 86-90 Produces 3-chloro-4-fluoronitrobenzene
2 Hydrogenation reduction Pd-C, methanol, room temperature, 6 h 90 Converts nitro to aniline
3 Salification Anhydrous HCl gas, filtration, drying N/A Produces 3-chloro-4-fluoroaniline hydrochloride
4 Ether formation with azetidine derivative 2-chloro-4-fluorophenol, ADDP, PBu3, THF, 0 °C to rt, 18 h Up to 95 High yield, mild conditions
5 Deprotection and salt formation 4 M HCl/EtOAc, room temperature, 14 h ~67 Produces final hydrochloride salt

Research Findings and Considerations

  • The use of potassium monofluoride or cesium fluoride as fluorine sources in the displacement step provides high efficiency and selectivity, with cesium fluoride often yielding slightly better results.
  • Hydrogenation using Pd-C in methanol is a clean and effective method for nitro group reduction, facilitating easy catalyst recovery and solvent recycling.
  • The coupling of 2-chloro-4-fluorophenol with azetidine derivatives under mild conditions (0 °C to room temperature) avoids harsh reagents and preserves functional groups.
  • Protecting group strategies (e.g., Boc protection) facilitate selective functionalization and improve overall yields in multi-step sequences.
  • The final hydrochloride salt formation enhances compound stability and facilitates purification by crystallization.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride?

Answer:
Azetidine derivatives are typically synthesized via nucleophilic substitution reactions. For example, the hydroxyl group in azetidine precursors can be displaced by halogenated aromatic moieties under basic conditions. Key steps include:

  • Azetidine ring activation : Use of reagents like PPh₃/CCl₄ for hydroxyl-to-chloro substitution .
  • Coupling reactions : Reaction of activated azetidine with 2-chloro-4-fluorophenol in the presence of a base (e.g., K₂CO₃) to form the ether linkage.
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.
    Validation : Confirm purity via NMR (¹H/¹³C), HPLC (>95%), and mass spectrometry (m/z ~245.6) .

Basic: What analytical techniques are critical for characterizing this compound and ensuring batch consistency?

Answer:

  • Structural elucidation : ¹H NMR (D₂O) for aromatic protons (δ 6.8–7.4 ppm) and azetidine ring protons (δ 3.5–4.2 ppm). ¹³C NMR confirms the quaternary carbon in the azetidine ring (δ 70–75 ppm) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ = 246.05) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Contradictions often arise from differences in experimental design:

  • Dose-response analysis : Establish EC₅₀/IC₅₀ values using a wide concentration range (e.g., 0.1–100 μM) to identify optimal activity windows .
  • Pathway-specific inhibitors : Use inhibitors like PD98059 (ERK) or Bay 11-7082 (NF-κB) to validate mechanism-of-action (MoA) claims .
  • Cell model selection : Compare results across primary cells (e.g., neurons) and immortalized lines (e.g., BV2 microglia) to assess cell-type specificity .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for CNS-targeted studies?

Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -NH₂) to improve blood-brain barrier (BBB) penetration. LogP values <3 are ideal .
  • Metabolic stability : Test hepatic microsomal stability (human/rat) and identify metabolic hotspots via LC-MS metabolite profiling.
  • Structural analogs : Synthesize derivatives (e.g., fluorinated or methylated variants) to enhance binding affinity to targets like TLR4 or NLRP3 .

Advanced: How can researchers validate the compound’s interaction with melanogenesis pathways?

Answer:

  • Gene/protein expression : Quantify MITF and tyrosinase levels via qRT-PCR and Western blotting in α-MSH-stimulated melanocytes .
  • ERK phosphorylation : Use phospho-ERK antibodies to confirm pathway activation (e.g., increased p-ERK/ERK ratio) .
  • Pigmented skin models : Test in 3D skin equivalents treated with Cervi cornus Colla to observe dose-dependent hypopigmentation .

Advanced: What computational tools are effective for predicting SAR and off-target effects?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with targets like TLR4 (PDB: 3FXI) or MITF (PDB: 2OQ8) .
  • Off-target screening : Perform similarity-based searches in ChEMBL or PubChem to identify potential cross-reactivity with GPCRs or kinases.
  • ADMET prediction : Tools like SwissADME assess absorption, CYP inhibition, and toxicity profiles .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of hydrochloride vapors.
  • Waste disposal : Collect residues in sealed containers for incineration by licensed facilities .

Advanced: How can researchers design experiments to differentiate between direct enzyme inhibition and transcriptional regulation effects?

Answer:

  • In vitro enzyme assays : Test direct inhibition of tyrosinase using L-DOPA as a substrate (e.g., no inhibition suggests indirect regulation) .
  • Time-course studies : Measure MITF mRNA levels at early (1–6 hr) vs. late (24–48 hr) timepoints to distinguish transcriptional vs. post-translational effects .
  • CRISPR knockouts : Use MITF-deficient melanocytes to confirm dependency on this pathway .

Basic: What are the key stability considerations for long-term storage of this compound?

Answer:

  • Temperature : Store at -20°C in airtight, light-protected vials to prevent hydrolysis .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and avoid repeated freeze-thaw cycles.
  • Degradation monitoring : Perform periodic HPLC checks for new peaks (e.g., dehalogenation byproducts) .

Advanced: How can structural modifications address solubility limitations in aqueous assays?

Answer:

  • Salt formation : Replace hydrochloride with more soluble salts (e.g., citrate or mesylate) .
  • PEGylation : Attach polyethylene glycol (PEG) chains to improve hydrophilicity.
  • Prodrug design : Introduce ester or amide groups that hydrolyze in vivo to release the active compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.